molecular formula C53H102O6 B3026212 Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester CAS No. 2177-98-2

Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester

Cat. No. B3026212
CAS RN: 2177-98-2
M. Wt: 835.4 g/mol
InChI Key: DQKMNCLZNGAXNX-UHFFFAOYSA-N
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Description

“Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is a chemical compound with the molecular formula C53H102O6 . It is also known as 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. The molecular weight of “Octadecanoic acid, 2,3-bis[(1-oxohexadecyl)oxy]propyl ester” is 835.37338 .

Scientific Research Applications

Toxicology and Safety Evaluation

Toxicological studies and safety evaluations of chemical compounds similar to octadecanoic acid derivatives, such as gallates and parabens, have been extensively reviewed. These studies, while not directly focusing on the compound , highlight the importance of understanding the general toxicity, carcinogenicity, mutagenicity, and safety profiles of chemically related esters used as antioxidants or preservatives in foods, drugs, and cosmetics. For example, the toxicology of gallates has been reviewed to understand their general toxicity, reproduction, teratogenicity, mutagenicity, and safety as antioxidants, indicating the necessity for updated long-term toxicity studies that meet current standards (van der Heijden, Janssen, & Strik, 1986). Similarly, the safety assessment of propyl paraben, a chemically related ester, has been reviewed to understand its antimicrobial preservative role and associated health effects, highlighting its relatively non-toxic nature and rapid excretion without evidence of accumulation (Soni, Burdock, Taylor, & Greenberg, 2001).

Biotechnological and Chemical Applications

In biotechnological and chemical contexts, derivatives of octadecanoic acid and similar compounds have shown potential. The biotechnological routes based on the production of chemicals from biomass, such as lactic acid, highlight the conversion of biomass into valuable chemicals through fermentation and further chemical or biotechnological conversion into derivatives like lactate ester, showcasing the utility of carboxylic acid esters in green chemistry (Gao, Ma, & Xu, 2011). Additionally, the degradation of polymers using esters of H-phosphonic and phosphoric acids presents a pathway to recycle and repurpose polymer wastes, indicating the role of ester compounds in environmental sustainability and material science (Mitova, Grancharov, Molero, Borreguero, Troev, & Rodríguez, 2013).

Antioxidant and Anti-inflammatory Applications

The antioxidant and anti-inflammatory properties of derivatives like caffeic acid phenethyl ester (CAPE), sourced from propolis extract, demonstrate the therapeutic potentials of ester compounds in inflammation, neuroprotection, hepatoprotection, and cardioprotection. These studies underscore the biological activities of phenolic esters in managing various health conditions, suggesting potential research applications in studying similar ester compounds (Tolba, Azab, Khalifa, Abdel-Rahman, & Abdel-Naim, 2013).

properties

IUPAC Name

2,3-di(hexadecanoyloxy)propyl octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h50H,4-49H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKMNCLZNGAXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H102O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347306
Record name 2,3-Bis(palmitoyloxy)propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

835.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2177-98-2
Record name 2,3-Bis(palmitoyloxy)propyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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